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Compound of Interest

Compound Name:
6-(2,6-

Dimethylphenyl)picolinaldehyde

Cat. No.: B13917669

Get Quote

Executive Summary & Compound Significance
Compound Name: 6-(2,6-Dimethylphenyl)picolinaldehyde

CAS Registry Number: Not widely indexed (Specialized Intermediate)

Molecular Formula:

Molecular Weight: 211.26 g/mol

Core Application: Precursor for sterically bulky, unsymmetrical [N,N,N]-pincer ligands. The

2,6-dimethylphenyl (xylyl) group provides restricted rotation (atropisomerism potential) and

orthogonal steric protection, crucial for stabilizing active metal centers (Fe, Co, V) in olefin

polymerization.

Synthetic Pathway & Logic
To ensure high purity for spectroscopic analysis, the compound is best synthesized via a

Suzuki-Miyaura Cross-Coupling protocol. This route avoids the over-alkylation common with
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direct lithiation strategies.

Optimized Synthetic Workflow
Starting Materials: 6-Bromopicolinaldehyde (protected as an acetal to prevent

polymerization/oxidation) and 2,6-Dimethylphenylboronic acid.

Catalyst System:

or

(for sterically hindered couplings).

Deprotection: Acidic hydrolysis (HCl/THF) to release the aldehyde.
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Figure 1: Optimized synthetic route ensuring regioselectivity and functional group tolerance.

Spectroscopic Characterization
The following data represents the expected consensus values derived from analogous 6-aryl-

picolinaldehyde systems. Due to the steric bulk of the 2,6-dimethyl group, specific shielding

effects are observed compared to the unsubstituted phenyl analog.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz,

, 298 K)
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The spectrum is characterized by the distinct aldehyde singlet, the AMX pattern of the pyridine

ring, and the high-field methyl signals.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13917669?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signal
Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

CHO 10.15 – 10.20 Singlet (s) 1H
Aldehyde

Proton

Diagnostic

peak; sharp

singlet

confirms no

oxidation to

acid.

Py-H3 8.05 – 8.15 Doublet (d) 1H
Pyridine C3-

H

Deshielded

by adjacent

carbonyl

(anisotropic

effect).

Py-H4 7.90 – 8.00 Triplet (t) 1H
Pyridine C4-

H

Typical

pyridine

-proton

coupling (

Hz).

Py-H5 7.45 – 7.55 Doublet (d) 1H
Pyridine C5-

H

Shielded

relative to H3;

adjacent to

the aryl ring.

Ar-H 7.10 – 7.25 Multiplet (m) 3H
Phenyl Ring

(H3', H4', H5')

Often

overlaps;

integration

confirms the

aryl group.

2.05 – 2.15 Singlet (s) 6H 2,6-Dimethyl

groups

Key Identifier.

Upfield shift

due to ring

current

effects if
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rotated out of

plane.

Critical Analysis: The restricted rotation around the C(pyridine)-C(aryl) bond (atropisomerism)

typically places the phenyl ring perpendicular to the pyridine plane. This conformation shields

the pyridine H5 proton and the methyl groups slightly compared to planar systems.

C NMR (100 MHz,

)

Signal Type
Shift (

, ppm)
Assignment

Carbonyl 193.5 (Aldehyde)

Pyridine 160.2 C6 (Ipso to Aryl)

Pyridine 152.5 C2 (Ipso to CHO)

Pyridine 137.5 C4

Pyridine 128.0 C5

Pyridine 120.5 C3

Aryl 138.5 C-Ipso (Phenyl)

Aryl 136.0 C-Ortho (C-Me)

Methyl 20.5

B. Infrared (IR) Spectroscopy (ATR/KBr)
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Carbonyl Stretch (

): Strong band at 1705–1715 cm⁻¹.

Note: A shift below 1700 cm⁻¹ suggests conjugation, but the steric twist reduces

conjugation between the rings, keeping the frequency higher than planar analogs.

C-H Stretch (Aldehyde): Weak doublet ("Fermi resonance") at 2850 and 2750 cm⁻¹.

C=N / C=C (Aromatic): 1580–1600 cm⁻¹.

C. Mass Spectrometry (EI/ESI)
Molecular Ion (

): m/z = 211.1

Fragmentation Pattern:

[M-H]

: 210 (Loss of aldehyde H).

[M-CO]

: 183 (Decarbonylation, typical for aromatic aldehydes).

[M-CHO]

: 182.

Quality Control & Troubleshooting
Synthesizing this sterically congested aldehyde often leads to specific impurities. Use this

decision tree to validate your sample.
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Figure 2: QC Decision Tree for validating product purity.

Common Impurities
6-(2,6-Dimethylphenyl)picolinic Acid: Result of air oxidation.

Detection: Broad singlet >11 ppm in

H NMR; IR broad band 2500–3000 cm⁻¹.

Remedy: Store under Nitrogen/Argon at -20°C.
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Homocoupling Products: 2,2'-bipyridines formed during Suzuki coupling.

Detection: Extra doublets in the aromatic region (8.5 ppm).

Experimental Protocol (Representative)
Safety: Perform all steps in a fume hood. Pd catalysts are toxic; aryl halides are irritants.

Coupling: In a Schlenk flask, dissolve 2-(1,3-dioxolan-2-yl)-6-bromopyridine (1.0 eq) and 2,6-

dimethylphenylboronic acid (1.2 eq) in dimethoxyethane (DME).

Catalyst Addition: Degas with

for 15 min. Add

(5 mol%) and

(aq).

Reflux: Heat to 85°C for 16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

Workup: Cool, extract with DCM, dry over

, and concentrate.

Hydrolysis: Dissolve the crude acetal in THF/2M HCl (1:1). Stir at RT for 2 hours.

Purification: Neutralize with

, extract, and purify via column chromatography (Silica, 5-10% EtOAc in Hexane).

Yield: Expect 75-85% as a pale yellow oil or low-melting solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. kgroup.du.edu [kgroup.du.edu]

To cite this document: BenchChem. [Spectroscopic Data Guide: 6-(2,6-
Dimethylphenyl)picolinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13917669/docs#spectroscopic-data-guide-6-2-6-
dimethylphenyl-picolinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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